molecular formula C19H18N2O2 B1662886 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one CAS No. 154447-38-8

2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one

Cat. No. B1662886
M. Wt: 306.4 g/mol
InChI Key: NGAGMBNBKCDCDJ-UHFFFAOYSA-N
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Description

“2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one” is a compound that has been studied for its potential effects on cell proliferation . It is a close structural analog of 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), which is known to block mTOR kinase activity and inhibit phosphatidylinositol 3-kinase (PI3K) .

Scientific Research Applications

Anticancer Properties

  • Cytotoxicity and Anticancer Potential : 4H-1-Benzopyran-4-ones, such as 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one, are studied for their potential as anticancer drugs. A particular derivative, 3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one, showed high tumor specificity, comparable to melphalan, and demonstrated cytostatic growth inhibition without inducing apoptosis. This compound was found to be less cytotoxic to human oral keratinocytes compared to doxorubicin, indicating potential for safer cancer treatment options (Shi et al., 2018).

Cardiovascular Applications

  • Antiplatelet Activity : Another research on 2-aminochromones derivatives, including 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one, revealed their potential in inhibiting ADP-induced platelet aggregation. Specific derivatives within this class were effective in preventing platelet-dependent thrombus formation in dogs, suggesting potential applications in cardiovascular diseases (Morris et al., 1993).

Neuropharmacology

  • Dopamine Autoreceptor Agonists : A study on [(arylpiperazinyl)alkoxy]-4H-1-benzopyran-4-ones, including derivatives of 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one, found that these compounds can function as dopamine autoreceptor agonists. This characteristic suggests their potential use as antipsychotic agents, especially considering their selective activity on dopamine receptors (Jaén et al., 1991).

Antimicrobial and Anticonvulsant Activities

  • Anticonvulsant and Antimicrobial Potentials : Derivatives of 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. Certain compounds demonstrated significant activity in maximal electroshock and subcutaneous Metrazol tests, indicating their potential as anticonvulsant drugs. Moreover, some derivatives showed notable activity against various bacteria and fungi (Aytemir et al., 2004).

Molecular Structure Analysis

  • Structural Analysis : Detailed molecular structure analyses of compounds similar to 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one, such as certain benzopyran derivatives, have been conducted. These studies provide insights into the molecular conformations and interactions that are crucial for understanding their pharmacological activities (Zhou et al., 2006)

properties

IUPAC Name

8-phenyl-2-piperazin-1-ylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAGMBNBKCDCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165632
Record name LY 303511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one

CAS RN

154447-38-8
Record name LY 303511
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 303511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
AS Kristof, G Pacheco-Rodriguez, B Schremmer… - … of Pharmacology and …, 2005 - ASPET
… We hypothesized that a close structural analog, 2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one (LY303511) might inhibit mTOR-dependent cell proliferation without unwanted effects …
Number of citations: 53 jpet.aspetjournals.org
AS Kristof, G Pacheco-Rodriguez, B Schremmer… - … of Pharmacology and …, 2005 - ASPET
… Discussion: 1139 words The abbreviations used are the following: 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, LY294002; 2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one, …
Number of citations: 4 jpet.aspetjournals.org
M Fleichman, T Schneider, C Fetscher… - Journal of Pharmacology …, 2004 - ASPET
… (from Cladosporium cladosporioides), chelerythrine HCl, LY 294,002 [2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one], LY 303,511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one…
Number of citations: 58 jpet.aspetjournals.org
M Holt, A Cooke, MM Wu, L Lagnado - Journal of Neuroscience, 2003 - Soc Neuroscience
… A 50 μm concentration of 2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one (LY303511), a similar compound with little effect on PI 3-kinase (Vlahos et al., 1994), did not reduce dextran …
Number of citations: 206 www.jneurosci.org
JP Wang, MF Hsu, HH Ko, CN Lin - Naunyn-Schmiedeberg's archives of …, 2004 - Springer
… Cyclopiazonic acid (CPA), 2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one (LY 303511), 1-[6-[17β-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione (U-73122), 2-…
Number of citations: 7 link.springer.com
P Jessmon, BA Kilburn, R Romero… - Biology of …, 2010 - academic.oup.com
… LY 303511 Control 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one >100 μM 10 μM … LY 303511 Control 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one >100 μM 10 μM …
Number of citations: 40 academic.oup.com
D Laurent, E Lambert, R Debret, B Rothhut… - Molecular …, 2005 - Citeseer
… -4H-1-bemzopyran-4-one; LY303511, 2-Piperazinyl8-phenyl-4H-1-benzopyran-4-one MEK1/2, mitogen-activated protein kinase/… ie 2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one …
Number of citations: 1 citeseerx.ist.psu.edu
L Duca, E Lambert, R Debret, B Rothhut… - Molecular …, 2005 - ASPET
Elastin peptides (EPs) produced during cancer progression bind to the elastin binding protein (EBP) found at the surface of dermal fibroblasts, leading to the expression of collagenase-…
Number of citations: 57 molpharm.aspetjournals.org
A Dittmann, T Werner, CW Chung… - ACS chemical …, 2014 - ACS Publications
A commonly used small-molecule probe in cell-signaling research is the phosphoinositide 3-kinase inhibitor LY294002. Quantitative chemoproteomic profiling shows that LY294002 …
Number of citations: 121 pubs.acs.org
JY Tang, YH Xu, LC Lin, F Ou‐Yang… - Environmental …, 2019 - Wiley Online Library
… To exclude the PI3K inhibitory effect, an inactive analogue of LY294002, that is, LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one),7 was initially developed as a negative …
Number of citations: 7 onlinelibrary.wiley.com

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